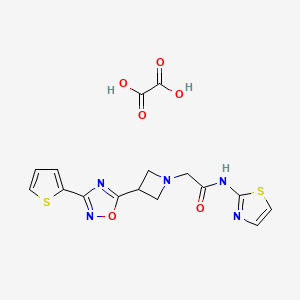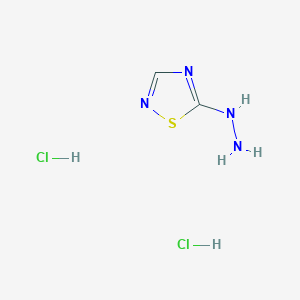
1-Boc-4-(cbz-aminomethylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-(cbz-aminomethylcarbonyl)piperazine is a chemical compound with the molecular formula C19H27N3O5 and a molecular weight of 377.44 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyloxycarbonyl (Cbz) group, which are commonly used in peptide synthesis to protect amine functionalities.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(cbz-aminomethylcarbonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of piperazine derivatives with biological activity.
Biology: The compound is employed in the synthesis of peptide mimetics and other bioactive molecules that can modulate biological pathways.
Medicine: It serves as a building block in the development of pharmaceutical compounds, including potential therapeutic agents for various diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Vorbereitungsmethoden
The synthesis of 1-Boc-4-(cbz-aminomethylcarbonyl)piperazine typically involves multiple steps, including the protection of the piperazine nitrogen atoms and the introduction of the cbz-aminomethylcarbonyl group. One common synthetic route involves the reaction of piperazine with di-tert-butyl dicarbonate to form the Boc-protected piperazine. This intermediate is then reacted with cbz-aminomethylcarbonyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as continuous flow synthesis.
Analyse Chemischer Reaktionen
1-Boc-4-(cbz-aminomethylcarbonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc or Cbz groups can be replaced by other functional groups.
Deprotection Reactions: The Boc and Cbz groups can be removed under acidic or hydrogenolytic conditions, respectively, to yield the free amine.
Coupling Reactions: It can be used in peptide coupling reactions, where it reacts with carboxylic acids or their derivatives to form amide bonds.
Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, palladium on carbon for Cbz deprotection, and coupling agents like EDCI or DCC for amide bond formation. The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 1-Boc-4-(cbz-aminomethylcarbonyl)piperazine is primarily related to its role as a synthetic intermediate. The Boc and Cbz groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective modifications. Upon deprotection, the free amine can interact with various molecular targets, depending on the specific application. In pharmaceutical research, the compound may be incorporated into drug candidates that target specific enzymes, receptors, or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-(cbz-aminomethylcarbonyl)piperazine can be compared with other piperazine derivatives, such as:
1-Boc-piperazine: Lacks the cbz-aminomethylcarbonyl group and is used primarily for Boc-protected amine synthesis.
4-Cbz-piperazine: Contains only the Cbz group and is used for Cbz-protected amine synthesis.
1-Boc-4-(aminomethyl)piperazine: Similar structure but without the Cbz group, used in different synthetic applications.
The uniqueness of this compound lies in its dual protection, which provides greater versatility in multi-step synthesis and the ability to introduce multiple functional groups selectively .
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-(phenylmethoxycarbonylamino)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)22-11-9-21(10-12-22)16(23)13-20-17(24)26-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJPGCMWBMOTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2509999.png)
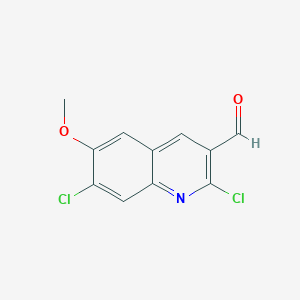
![2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2510001.png)
![2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510009.png)
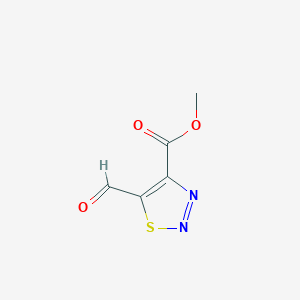

![2-[1-(Indolizine-2-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2510012.png)

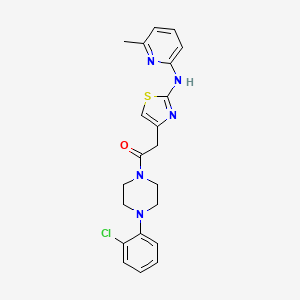
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine](/img/structure/B2510015.png)

